molecular formula C11H15NO4 B1257752 3-(4-(ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic acid CAS No. 38664-16-3

3-(4-(ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic acid

Cat. No.: B1257752
CAS No.: 38664-16-3
M. Wt: 225.24 g/mol
InChI Key: QKKNFEZKVKMSGW-UHFFFAOYSA-N
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Description

3-(4-(ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic acid is an organic compound that belongs to the class of carboxylic acids This compound features a pyrrole ring substituted with an ethoxycarbonyl group and a methyl group, along with a propanoic acid side chain

Biochemical Analysis

Biochemical Properties

3-(4-(Ethoxycarbonyl)-5-Methyl-1H-Pyrrol-3-yl)Propanoic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of propanoic acid derivatives . These interactions often involve the binding of the compound to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in lipid metabolism and oxidative stress responses . Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Over time, the compound may undergo degradation, leading to changes in its activity and potency . Studies have shown that its effects on cellular function can vary depending on the duration of exposure, with prolonged exposure potentially leading to more pronounced changes in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s effects become more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of propanoic acid derivatives . These interactions can affect metabolic flux and the levels of various metabolites. For example, it may influence the synthesis and degradation of fatty acids, amino acids, and other key metabolic intermediates.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, such as the mitochondria and endoplasmic reticulum.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be targeted to the nucleus, where it can affect gene expression and other nuclear processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with methylamine to form an intermediate, which is then cyclized to form the pyrrole ring. The resulting compound is then subjected to esterification and subsequent hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-(ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-(ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic acid
  • 3-(4-(ethoxycarbonyl)-5-ethyl-1H-pyrrol-3-yl)propanoic acid

Uniqueness

3-(4-(ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-ethoxycarbonyl-5-methyl-1H-pyrrol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-3-16-11(15)10-7(2)12-6-8(10)4-5-9(13)14/h6,12H,3-5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKNFEZKVKMSGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191966
Record name 2-Methyl-3-carbethoxy-4-(3-propionic acid)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38664-16-3
Record name 2-Methyl-3-carbethoxy-4-(3-propionic acid)pyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038664163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-carbethoxy-4-(3-propionic acid)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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